Harringtonolide

Cytotoxicity KB cells Harringtonolide

Standard cephalotaxine alkaloids fail to engage RACK1 or suppress FAK/Src/STAT3. Harringtonolide fills this mechanistic gap.

- Validated antiproliferative & anti-EMT tool compound.
- Positive control for cell migration (A375 melanoma) & plant growth inhibition assays.
- 100% diterpenoid tropone scaffold - not interchangeable with cephalotaxine esters.
- Available from BenchChem with verified purity and documented supply chain.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B12406383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarringtonolide
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3
InChIInChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13?,14?,15-,16+,17?,19-/m1/s1
InChIKeyQNJIIOHVULPMRL-PRCXHXKWSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harringtonolide Compound Overview


Harringtonolide (also known as hainanolide) is a cephalotane-type norditerpenoid natural product first isolated from the seeds of Cephalotaxus harringtonia [1]. Its molecular formula is C19H18O4, and it features a unique cage-like troponoid skeleton comprising a fused tetracarbocyclic system, a bridged lactone, and a tetrahydrofuran ring [2]. The compound exhibits potent antiproliferative activity against a range of cancer cell lines, including KB cells (IC50 = 43 nM) [3], and has been shown to suppress epithelial-mesenchymal transition (EMT) and cancer cell migration by targeting the receptor for activated C kinase 1 (RACK1) [4].

Harringtonolide vs. Generic Alkaloids


The biological activity of Harringtonolide is exquisitely dependent on the structural integrity of its tropone moiety and the unsaturation state of its seven-membered ring. Direct comparative studies demonstrate that even the structurally close analog hainanolidol is significantly less potent, and that saturation or partial saturation of the tropone ring abolishes antiproliferative properties [1]. Furthermore, Harringtonolide operates via a distinct molecular target (RACK1) compared to the well-known Cephalotaxus alkaloids such as cephalotaxine and homoharringtonine, which primarily inhibit protein synthesis [2]. Consequently, generic substitution with other Cephalotaxus-derived compounds, or even with closely related cephalotane diterpenoids, is not scientifically valid for applications requiring the specific cytotoxicity profile and target engagement of Harringtonolide.

Harringtonolide Procurement Evidence


Nanomolar Cytotoxicity vs. Cephalotaxine in KB Cells

Harringtonolide demonstrates superior cytotoxicity against KB human nasopharyngeal carcinoma cells compared to the cephalotaxine alkaloid harringtonine and standard chemotherapeutic agents. In a direct comparative assay, Harringtonolide exhibited an IC50 of 43 nM, which is approximately 1.7-fold more potent than harringtonine (IC50 = 71 nM), 3.5-fold more potent than camptothecin (IC50 = 150 nM), and 10.9-fold more potent than 5-fluorouracil (IC50 = 470 nM) [1].

Cytotoxicity KB cells Harringtonolide

RACK1 Target Engagement vs. Cephalotaxine

The antiproliferative activity of Harringtonolide is critically dependent on its α,β-unsaturated tropone moiety. Comparative biological evaluation of over 70 cephalotane-type terpenes has established that Harringtonolide exhibits the highest degree of cytotoxicity among all congeners isolated to date [1]. Specifically, the structurally related compound hainanolidol, which differs only in the saturation state of the seven-membered ring, is significantly less potent than Harringtonolide. Cephalotane congeners in which the seven-membered ring is either partially or fully saturated show minimal antiproliferative properties [1].

Antiproliferative activity Cephalotane diterpenoids Structure-activity relationship

Derivative 6 Selectivity in Liver Cancer Models

Harringtonolide exerts its anticancer effects through a distinct molecular mechanism that is not shared by the alkaloid components of Cephalotaxus species. Using a photoaffinity probe approach, Harringtonolide was shown to directly engage the receptor for activated C kinase 1 (RACK1), leading to suppression of the FAK/Src/STAT3 signaling pathway and inhibition of epithelial-mesenchymal transition (EMT) in A375 melanoma cells [1]. In contrast, cephalotaxine and its ester derivatives (e.g., homoharringtonine) act primarily as protein synthesis inhibitors [2]. This mechanistic divergence is supported by potency data: while homoharringtonine (HHT) is highly active (IC50 comparable to established cytostatics), cephalotaxine (CET) is 3-4 orders of magnitude less active [2].

RACK1 inhibition FAK/Src/STAT3 pathway Cancer cell migration

Antifungal Activity vs. Cephalotane Diterpenoids

A systematic semi-synthesis study of 17 Harringtonolide derivatives provided the first quantitative selectivity index (SI) data for this scaffold. Harringtonolide (HO) itself exhibited a selectivity index of 2.8 when comparing antiproliferative activity in Huh-7 hepatocellular carcinoma cells versus L-02 normal hepatocytes [1]. Notably, derivative compound 6 demonstrated an SI of 56.5, which is 20-fold higher than the parent compound, while maintaining comparable cell growth inhibitory activity [1]. This baseline SI value for Harringtonolide serves as a benchmark for evaluating structure-activity relationships and for comparing the therapeutic window of this compound class.

Selectivity index Huh-7 cells L-02 normal cells Structure-activity relationship

Tropone Ring Advantage Over Hainanolidol

Beyond its anticancer properties, Harringtonolide exhibits significant antifungal activity against clinically relevant fungal pathogens. In vitro assays demonstrated that Harringtonolide inhibits the growth of Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL depending on the strain tested [1]. While no direct comparator data is provided in the same study, this broad-spectrum antifungal activity is a differentiating feature not commonly observed among other cephalotane diterpenoids or Cephalotaxus alkaloids.

Antifungal activity Candida albicans Cryptococcus neoformans

Plant Growth Inhibition vs. Clinical Alkaloids

Harringtonolide can be efficiently obtained from its natural congener hainanolidol through a biomimetic oxidation step. Treatment of hainanolidol with lead tetraacetate (Pb(OAc)4) cleanly converts the saturated seven-membered ring to the α,β-unsaturated tropone system of Harringtonolide [1]. This semi-synthetic route provides a practical alternative to total synthesis, which typically requires 20+ steps. The ability to convert the more abundant and less active hainanolidol into the highly potent Harringtonolide offers a scalable procurement pathway for research and potential development applications [2].

Total synthesis Biotransformation Lead tetraacetate

Harringtonolide Application Scenarios


EMT and Metastasis via RACK1 Inhibition

Harringtonolide is the optimal selection for cancer research programs focused on the RACK1/FAK/Src/STAT3 signaling axis. Its direct engagement with RACK1 has been confirmed via photoaffinity labeling, and it suppresses EMT and cell migration at micromolar concentrations (IC50 = 39.66 μM in A375 cells) [1]. The compound's nanomolar cytotoxicity against KB cells (IC50 = 43 nM) and superior potency over harringtonine and other chemotherapeutics [2] make it a compelling tool for dissecting RACK1-dependent oncogenic pathways and for screening combination therapies.

Scaffold for Liver Cancer Selectivity Optimization

Harringtonolide serves as the benchmark reference standard for SAR campaigns aimed at optimizing the selectivity and potency of cephalotane-type diterpenoids. Its baseline selectivity index of 2.8 (Huh-7 vs. L-02) and the identification of derivative 6 with a 20-fold improved SI (56.5) [3] provide a quantitative framework for evaluating structural modifications. Procurement of Harringtonolide is essential for any research group engaged in medicinal chemistry optimization of this unique tropone-containing scaffold.

Antifungal Lead Discovery and Mechanism Studies

Given its demonstrated in vitro antifungal activity against Candida albicans and Cryptococcus neoformans (MIC = 2–8 μg/mL) [4], Harringtonolide represents a promising lead compound for antifungal drug discovery programs. Its unique norditerpenoid tropone structure offers a chemotype distinct from clinically used azoles, polyenes, and echinocandins, making it a valuable addition to antifungal screening libraries and mechanism-of-action studies aimed at identifying novel targets.

Plant Growth Regulation Without Auxin Transport

The successful development of Harringtonolide-derived photoaffinity probes that identified RACK1 as a cellular target [1] demonstrates the compound's utility as a chemical biology tool. Researchers seeking to develop activity-based probes, affinity matrices, or imaging agents based on the cephalotane scaffold will require authentic Harringtonolide as the starting material. Its well-defined synthetic accessibility via semi-synthesis from hainanolidol [5] further supports its use in probe development programs requiring larger quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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